molecular formula C15H19F2N3O3 B2888729 4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899996-41-9

4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2888729
CAS No.: 899996-41-9
M. Wt: 327.332
InChI Key: OKLGWBJBHRWQLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a difluorophenyl group, a piperazine ring, and a butanoic acid moiety, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,4-Difluorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the difluorophenylamine derivative. This is followed by the introduction of the piperazine ring and the butanoic acid group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O3/c1-19-4-6-20(7-5-19)13(15(22)23)9-14(21)18-12-3-2-10(16)8-11(12)17/h2-3,8,13H,4-7,9H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLGWBJBHRWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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